molecular formula C8H7BrN2 B178645 5-bromo-6-methyl-1H-benzo[d]imidazole CAS No. 116106-16-2

5-bromo-6-methyl-1H-benzo[d]imidazole

Cat. No. B178645
M. Wt: 211.06 g/mol
InChI Key: ZQHHVSZEBVWTRO-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . It is a solid substance that appears white to yellow .


Synthesis Analysis

Imidazole synthesis is a well-studied field in organic chemistry. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The InChI code for 5-bromo-6-methyl-1H-benzo[d]imidazole is 1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) .

Scientific Research Applications

Corrosion Inhibition : Benzimidazole derivatives, including those structurally similar to 5-bromo-6-methyl-1H-benzo[d]imidazole, have been studied for their corrosion inhibition properties. For instance, tolyltriazole, a derivative with a related heterocyclic base, has been demonstrated to inhibit the corrosion of copper and brass in various environments, suggesting potential applications for 5-bromo-6-methyl-1H-benzo[d]imidazole in protecting metal surfaces against corrosion R. Walker, 1976.

Medicinal Chemistry : Benzimidazole and its derivatives play a crucial role in medicinal chemistry, exhibiting a wide range of pharmacological activities. These compounds have been explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. The versatility of the benzimidazole scaffold, including modifications like 5-bromo-6-methyl-1H-benzo[d]imidazole, underscores its importance in the development of new therapeutic agents. The review on therapeutic potential highlights the diversity of benzimidazole derivatives in drug discovery R. Babbar, Swikriti, S. Arora, 2020.

Synthetic Applications : The synthesis of benzimidazole derivatives, including 5-bromo-6-methyl-1H-benzo[d]imidazole, is of significant interest for creating novel compounds with potential industrial and pharmaceutical applications. The preparation methods and the structural diversity achieved through different synthetic routes contribute to the exploration of new materials and drugs. The practical synthesis of 5,5′-methylene-bis(benzotriazole) underscores the ongoing efforts in green chemistry and the development of efficient, environmentally benign synthesis methods for benzimidazole derivatives Haining Gu et al., 2009.

Antioxidant Activity : The exploration of heterocyclic compounds, including benzimidazole derivatives, for their antioxidant properties is a promising area of research. These compounds may offer therapeutic benefits by mitigating oxidative stress-related diseases. The comprehensive review on antioxidant activity measurement methods, while not directly referencing 5-bromo-6-methyl-1H-benzo[d]imidazole, highlights the importance of such compounds in evaluating and understanding their potential health benefits I. Munteanu, C. Apetrei, 2021.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause eye irritation .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on 5-bromo-6-methyl-1H-benzo[d]imidazole and similar compounds could involve further exploration of these properties and the development of novel drugs.

properties

IUPAC Name

5-bromo-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHHVSZEBVWTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609786
Record name 5-Bromo-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-methyl-1H-benzo[d]imidazole

CAS RN

116106-16-2
Record name 5-Bromo-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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